7-imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride
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Overview
Description
7-imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride: is a synthetic organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms within its structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable thiol with an aziridine derivative under basic conditions.
Introduction of the Imino Group: The imino group can be introduced via an imination reaction, where an amine reacts with a carbonyl compound in the presence of a dehydrating agent.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-imino-7lambda6-thia-1-azaspiro[44]nonan-7-one dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its unique structure and reactivity may contribute to the development of new drugs for treating various diseases, including infections and cancer.
Industry
In the industrial sector, 7-imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride is used in the synthesis of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 7-imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 7-imino-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride
- 7-imino-7lambda6-thia-1-azaspiro[4.3]octan-7-one dihydrochloride
Uniqueness
Compared to similar compounds, 7-imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. The presence of both sulfur and nitrogen atoms within the spirocyclic framework enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
2703779-13-7 |
---|---|
Molecular Formula |
C7H16Cl2N2OS |
Molecular Weight |
247.2 |
Purity |
0 |
Origin of Product |
United States |
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